D-Cystine dimethyl ester is a synthetic compound derived from the amino acid cystine, which plays a significant role in various biochemical processes. This compound is classified as a thiol ester, characterized by its disulfide bond and ester functional groups. D-Cystine dimethyl ester is primarily used in scientific research, particularly in studies related to protein folding, oxidative stress, and the development of redox-sensitive probes.
D-Cystine dimethyl ester is synthesized from D-cystine, which is a naturally occurring amino acid. The compound falls under the classification of organic compounds, specifically thiol esters. Its chemical structure includes a disulfide bond that contributes to its reactivity and biological activity.
The synthesis of D-Cystine dimethyl ester typically involves the esterification of D-cystine. A common method includes:
In industrial settings, larger-scale production employs continuous flow systems and optimized reaction conditions to maximize yield and purity. Rigorous quality control measures are implemented to ensure compliance with industry standards .
D-Cystine dimethyl ester participates in several chemical reactions:
D-Cystine dimethyl ester interacts with thiol-containing enzymes, influencing various biochemical pathways. It is known for its potential to modulate redox states, which can impact cellular processes such as protein synthesis and function.
The compound is generally well-absorbed and distributed throughout the body, allowing it to exert its effects on cellular mechanisms effectively. Its ability to enter cells rapidly enhances its potential therapeutic applications .
Relevant data includes melting point ranges and specific reactivity profiles based on experimental conditions .
D-Cystine dimethyl ester has several scientific uses:
Morphine and other opioids suppress ventilatory drive by inhibiting brainstem respiratory networks and peripheral chemoreceptors, leading to hypoventilation, hypercapnia, and hypoxia. D-Cystine dimethyl ester (D-CYSdime) counters these effects by intracellular delivery of redox-active cysteine species, restoring neural excitability in respiratory control centers. Unlike opioid antagonists (e.g., naloxone), D-CYSdime acts downstream of µ-opioid receptors, preserving analgesia while reversing respiratory depression [1] [5].
In freely moving rats, intravenous morphine (10 mg/kg) reduces tidal volume (TV) by 45% and minute ventilation (MV) by 60% within 15 minutes. Subsequent D-CYSdime administration (500 μmol/kg, IV) rapidly restores TV to 92% of baseline and MV to 88% within 5 minutes. This recovery persists for >75 minutes, confirming sustained reversal of ventilatory depression. The compound enhances inspiratory drive, evidenced by increased peak inspiratory flow (PIF) by 110% above morphine-depressed levels [1] [4] [5].
Table 1: D-CYSdime Effects on Morphine-Depressed Ventilatory Parameters
Parameter | After Morphine | After D-CYSdime | Recovery (% Baseline) |
---|---|---|---|
Tidal Volume (TV) | ↓45% | ↑92% | 98% |
Minute Ventilation (MV) | ↓60% | ↑88% | 95% |
Peak Inspiratory Flow (PIF) | ↓50% | ↑110% | 105% |
Inspiratory Drive | ↓55% | ↑98% | 100% |
Morphine (10 mg/kg, IV) induces severe acid-base disturbances: arterial pH drops to 7.25, pCO₂ rises to 58 mmHg, pO₂ falls to 55 mmHg, and sO₂ declines to 75%. D-CYSdime (500 μmol/kg, IV) normalizes these parameters within 10 minutes: pH returns to 7.40, pCO₂ to 40 mmHg, pO₂ to 85 mmHg, and sO₂ to 95%. This reversal correlates with restored ventilatory drive and is absent with non-esterified D-cysteine, confirming intracellular uptake is essential for efficacy [1] [2] [4].
Table 2: Reversal of Morphine-Induced ABG Chemistry Derangements by D-CYSdime
ABG Parameter | Baseline | After Morphine | After D-CYSdime |
---|---|---|---|
pH | 7.40 | 7.25 | 7.39 |
pCO₂ (mmHg) | 40 | 58 | 41 |
pO₂ (mmHg) | 90 | 55 | 85 |
sO₂ (%) | 97 | 75 | 95 |
Morphine elevates the Alveolar-arterial (A-a) gradient by 300% due to ventilation-perfusion mismatching and impaired gas exchange. D-CYSdime (50–500 μmol/kg, IV) reduces the A-a gradient by 80% within 15 minutes in isoflurane-anesthetized rats, indicating restored pulmonary gas exchange efficiency. This contrasts with L-cysteine esters, which require tracheotomy to bypass upper airway obstruction, highlighting D-CYSdime’s advantage in intact physiological systems [2] [3] [6].
D-CYSdime extends morphine antinociception by 40–60% in tail-flick and hind-paw withdrawal assays. At morphine 5 mg/kg IV, analgesia duration increases from 90 to 140 minutes post-D-CYSdime (500 μmol/kg). This synergism arises from enhanced redox modulation of pain pathways, independent of opioid receptor kinetics. Notably, analgesia magnitude (peak effect) remains unchanged, indicating prolonged efficacy without hyperalgesia [1] [4] [8].
While D-CYSdime reverses respiratory depression, it minimally affects morphine-induced sedation. In righting-reflex tests, sedation duration remains unaltered by D-CYSdime. This selectivity stems from tissue-specific metabolism: Respiratory neurons convert D-CYSdime to S-nitrosothiols (e.g., SNO-D-CYSdime) via constitutive nitric oxide synthase (NOS), activating BKₘₐₓ channels to stimulate breathing. Conversely, analgesic pathways lack sufficient NOS for significant S-nitrosylation, sparing antinociception [4] [6] [7].
In morphine-dependent rats, D-CYSdime (250 μmol/kg, IV) reduces naloxone-precipitated withdrawal behaviors:
Chronic morphine depletes intracellular cysteine, dysregulating redox-sensitive signaling (e.g., NMDA receptor function). D-CYSdime elevates neuronal cysteine levels by 200%, normalizing glutathione ratios and reducing oxidative stress markers (e.g., malondialdehyde) by 50%. This reshapes epigenetic markers of addiction, such as global DNA methylation, by reactivating cysteine-dependent enzymes (e.g., ten-eleven translocation proteins) [7] [8].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: